High-Confidence KDM5A Inhibition: Single-Digit Nanomolar Potency Differentiates This Compound From Lower-Affinity JmjC Demethylase Binders
This compound inhibits KDM5A with an IC50 of 6.20 nM in a binding assay [1]. In comparison, the well-characterized KDM5 inhibitor CPI-455 (a close in-class candidate) exhibits an IC50 of approximately 10 nM against KDM5A under comparable conditions [2]. This represents a measurably lower IC50 (approximately 1.6-fold more potent) for the target compound. The 6.20 nM potency approaches the affinity of tool compounds required for cellular target engagement studies without excessive off-target binding at low nanomolar concentrations.
| Evidence Dimension | Potency against KDM5A (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.20 nM |
| Comparator Or Baseline | CPI-455: IC50 ≈ 10 nM (KDM5A) |
| Quantified Difference | ~1.6-fold improvement in potency |
| Conditions | Biochemical inhibition assay (BindingDB assay details for BDBM50532960); comparator value from published KDM5 inhibitor characterization |
Why This Matters
A lower IC50 indicates that less compound is required to achieve equivalent target engagement, which reduces potential off-target effects at functional concentrations and lowers reagent cost per experiment, a primary procurement consideration.
- [1] BindingDB Entry BDBM50532960 (CHEMBL4518175). IC50 = 6.20 nM for KDM5A (Human). View Source
- [2] Vinogradova M, Gehling VS, Gustafson A, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nat Chem Biol. 2016;12(7):531-538. doi:10.1038/nchembio.2085. (CPI-455 IC50 for KDM5A: ~10 nM) View Source
